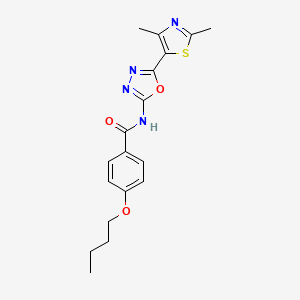![molecular formula C27H30O7S B14866619 [(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate](/img/structure/B14866619.png)
[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate typically involves multiple steps, starting from simpler organic molecules. The key steps include the protection of hydroxyl groups with phenylmethoxy groups, followed by the introduction of the methanesulfonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate include:
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H30O7S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate |
InChI |
InChI=1S/C27H30O7S/c1-35(29,30)34-21-26(32-19-23-13-7-3-8-14-23)27(33-20-24-15-9-4-10-16-24)25(17-28)31-18-22-11-5-2-6-12-22/h2-17,25-27H,18-21H2,1H3/t25-,26+,27+/m0/s1 |
InChI Key |
GDLMWOCZZRQNLW-OYUWMTPXSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@@H]([C@H](C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


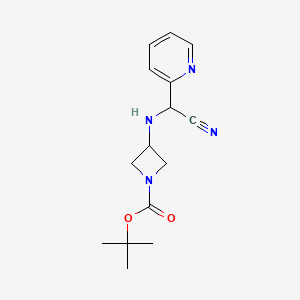
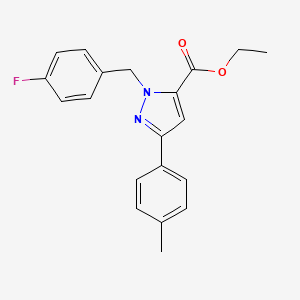
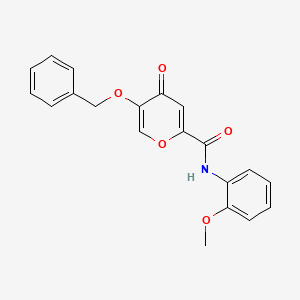
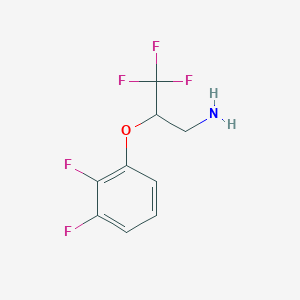
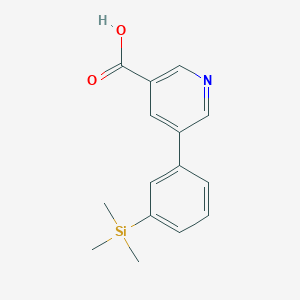
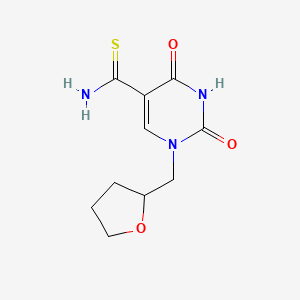
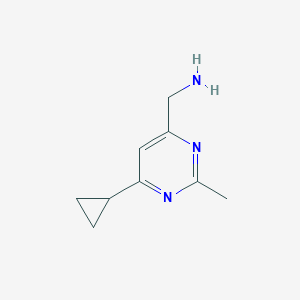
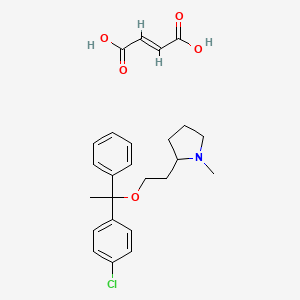
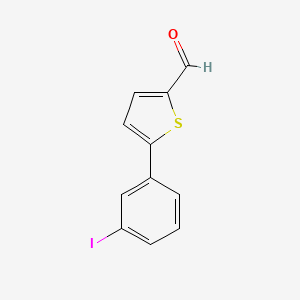
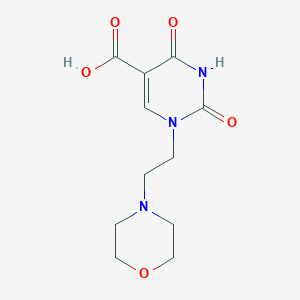
![8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14866618.png)
![9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14866622.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
